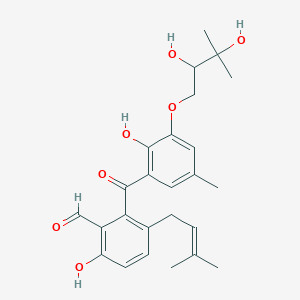
Tenellone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenellone A is a naturally occurring compound isolated from the deep-sea derived fungus Phomopsis lithocarpus FS508.
Preparation Methods
The preparation of Tenellone A typically involves the extraction and isolation from the fermentation culture of the marine fungus Phomopsis lithocarpus FS508. The process includes several steps of solvent extraction, chromatographic separation, and purification to obtain the pure compound
Chemical Reactions Analysis
Tenellone A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of highly oxygenated derivatives, while reduction can yield less oxygenated products.
Scientific Research Applications
Tenellone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of benzophenone derivatives.
Medicine: Research has explored its potential as a lead compound for developing new anticancer agents.
Industry: Its unique structural features make it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tenellone A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it can inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Tenellone A is part of a family of benzophenone derivatives, which includes compounds like Tenellone B, Tenellone C, and Tenellone D. These compounds share similar structural features but differ in their degree of oxygenation and specific functional groups . Compared to its analogs, this compound is unique due to its specific arrangement of functional groups and its higher degree of oxygenation, which contributes to its distinct biological activities .
Similar compounds include:
- Tenellone B
- Tenellone C
- Tenellone D
- Lithocarols A-F
Properties
Molecular Formula |
C25H30O7 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[3-(2,3-dihydroxy-3-methylbutoxy)-2-hydroxy-5-methylbenzoyl]-6-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C25H30O7/c1-14(2)6-7-16-8-9-19(27)18(12-26)22(16)24(30)17-10-15(3)11-20(23(17)29)32-13-21(28)25(4,5)31/h6,8-12,21,27-29,31H,7,13H2,1-5H3 |
InChI Key |
AXMCRMUBMNEKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(C(C)(C)O)O)O)C(=O)C2=C(C=CC(=C2C=O)O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















